2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE
Overview
Description
The compound “2-[4-(2-CHLORO-6-FLUOROPHENYL)-2,5-DIOXO-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE” is a complex organic molecule that features a variety of functional groups, including a chloro-fluorophenyl group, a dioxo-hexahydroquinoline moiety, and a benzothiophene carbonitrile structure. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the hexahydroquinoline core: This could involve a multi-step process starting from simpler precursors, using reactions such as cyclization and oxidation.
Introduction of the chloro-fluorophenyl group: This might be achieved through a substitution reaction, where a precursor molecule is reacted with a chlorofluorobenzene derivative under specific conditions.
Formation of the benzothiophene carbonitrile structure: This could involve a cyclization reaction, where a precursor molecule is treated with reagents that promote the formation of the thiophene ring and the nitrile group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the molecule’s structure and function.
Substitution: Replacement of one functional group with another, which can modify the molecule’s properties and reactivity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be explored as a potential drug candidate, particularly if it exhibits activity against specific biological targets.
Industry
In industry, it might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting the structure and function of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 2-[4-(2-fluorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, combined with the hexahydroquinoline and benzothiophene carbonitrile structures, makes this compound unique. These features could confer distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[4-(2-chloro-6-fluorophenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c25-16-6-3-7-17(26)22(16)14-11-21(30)28(18-8-4-9-19(29)23(14)18)24-15(12-27)13-5-1-2-10-20(13)31-24/h3,6-7,14H,1-2,4-5,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACDUQZGAJLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C4=C(C(CC3=O)C5=C(C=CC=C5Cl)F)C(=O)CCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.